molecular formula C10H10O6 B2599109 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid CAS No. 924831-74-3

3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid

Cat. No.: B2599109
CAS No.: 924831-74-3
M. Wt: 226.184
InChI Key: XXQSJWIWWWIGJG-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid is an organic compound that features a benzodioxole moiety linked to a hydroxypropanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid typically involves the reaction of 1,3-benzodioxole derivatives with appropriate hydroxypropanoic acid precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 5-bromo-1,3-benzodioxole is reacted with ethyl bromoacetate in the presence of a base such as cesium carbonate and a ligand like xantphos . The reaction is carried out in a solvent such as 1,4-dioxane at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzodioxole ring.

Major Products Formed

    Oxidation: Formation of 3-(1,3-Benzodioxol-5-yloxy)-2-oxopropanoic acid.

    Reduction: Formation of 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanol.

    Substitution: Formation of various substituted benzodioxole derivatives depending on the electrophile used.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the hydroxypropanoic acid part can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yloxy)-2-oxopropanoic acid
  • 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanol
  • 1-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid

Uniqueness

3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the benzodioxole and hydroxypropanoic acid moieties allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c11-7(10(12)13)4-14-6-1-2-8-9(3-6)16-5-15-8/h1-3,7,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQSJWIWWWIGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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